molecular formula C18H20N2O6S B2758484 N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-52-0

N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2758484
CAS RN: 899980-52-0
M. Wt: 392.43
InChI Key: BMJQKOMAVUJJHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole ring), an ethyl group (a two-carbon chain), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine), and a methoxyphenyl group (a benzene ring with a methoxy group attached) .


Chemical Reactions Analysis

The compound’s reactivity would depend on its specific functional groups. The benzodioxole group might participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond .

Scientific Research Applications

    Neurotoxicity Studies

    • Researchers have investigated the neurotoxic effects of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and related compounds. In an in vitro study, they explored the mechanisms underlying the neurotoxicity of six substituted phenethylamines, including 2C-T-2, 2C-T-4, and 2C-T-7, along with their corresponding NBOMe derivatives. These compounds exhibited concentration-dependent cytotoxic effects on differentiated SH-SY5Y cells and primary rat cortical cultures. Notably, the NBOMe drugs demonstrated higher cytotoxicity than their counterparts .

    Anticancer Potential

    Metal Complexes and Coordination Chemistry

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but specific details are not available .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for this compound are not clear from the available information. It could potentially be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .

properties

IUPAC Name

N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-24-15-5-2-13(3-6-15)11-20-27(22,23)9-8-19-18(21)14-4-7-16-17(10-14)26-12-25-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQKOMAVUJJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide

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